trans-3-(Trimethylsilyl)allyl alcohol
Overview
Description
trans-3-(Trimethylsilyl)allyl alcohol: is a chemical compound with the molecular formula C6H14OSi and a molecular weight of 130.26 g/mol . It is also known by its systematic name, trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane . This compound is characterized by the presence of a trimethylsilyl group attached to an allyl alcohol moiety, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-3-(Trimethylsilyl)allyl alcohol can be synthesized through various methods. One common route involves the reaction of 3-trimethylsilyl-2-propyn-1-ol with suitable reagents . The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity . The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: trans-3-(Trimethylsilyl)allyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of acids or bases to facilitate the substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: trans-3-(Trimethylsilyl)allyl alcohol is used as an intermediate in the synthesis of complex organic molecules . It is particularly valuable in the preparation of 1-iodo-3-trimethylsilyl-2-propene via mesylation followed by iodide displacement .
Biology and Medicine: In biological research, this compound can be used to study the effects of silyl groups on biological activity . It may also serve as a precursor for the synthesis of bioactive molecules .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and materials . Its unique structure allows for the development of novel compounds with desirable properties .
Mechanism of Action
The mechanism of action of trans-3-(Trimethylsilyl)allyl alcohol involves its ability to undergo various chemical transformations . The presence of the trimethylsilyl group enhances the compound’s reactivity and stability, allowing it to participate in a wide range of reactions . The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Properties
IUPAC Name |
(E)-3-trimethylsilylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBTJVSPJZQIT-GQCTYLIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59376-64-6 | |
Record name | trans-3-(Trimethylsilyl)allyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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